3-(4-methoxyphenyl)-2-methyl-7-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-4H-chromen-4-one
Description
This compound belongs to the chromen-4-one (flavonoid) family, characterized by a benzopyran-4-one core. Key structural features include:
- 2-Methyl group: Enhances steric bulk at position 2.
- 4-Methoxyphenyl substituent (ring B): An electron-donating group at the para position.
- (2E)-3-Phenylpropenyloxy chain at position 7: A conjugated π-system that may influence binding interactions.
Flavonoids and their derivatives are widely studied for biological activities, including enzyme inhibition, antioxidant, and antimicrobial properties. The substitution pattern on the chromen-4-one scaffold critically determines these activities .
Properties
Molecular Formula |
C26H22O4 |
|---|---|
Molecular Weight |
398.4 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-2-methyl-7-[(E)-3-phenylprop-2-enoxy]chromen-4-one |
InChI |
InChI=1S/C26H22O4/c1-18-25(20-10-12-21(28-2)13-11-20)26(27)23-15-14-22(17-24(23)30-18)29-16-6-9-19-7-4-3-5-8-19/h3-15,17H,16H2,1-2H3/b9-6+ |
InChI Key |
GVZSYMIWLKOKIJ-RMKNXTFCSA-N |
Isomeric SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC/C=C/C3=CC=CC=C3)C4=CC=C(C=C4)OC |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC=CC3=CC=CC=C3)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-2-methyl-7-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-4H-chromen-4-one typically involves a multi-step process. One common method includes the reaction of 4-methoxybenzaldehyde with acetophenone in the presence of a base to form chalcone intermediates. These intermediates are then cyclized using acidic or basic conditions to form the chromen-4-one core .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Chemical Reactions Analysis
Core Chromen-4-One Reactivity
The chromen-4-one scaffold participates in reactions typical of α,β-unsaturated ketones:
Key Observation : The C4 carbonyl group is highly reactive, enabling derivatization for pharmacological optimization .
Methoxy Group Transformations
The 4-methoxyphenyl and 7-propenyloxy substituents undergo demethylation and ether cleavage:
Demethylation
-
Reagent : BBr₃ in CH₂Cl₂ at -78°C
-
Application : Enhances solubility and hydrogen-bonding capacity for biological targeting .
Propenyloxy Group Reactivity
The (E)-3-phenylprop-2-en-1-yloxy side chain participates in:
-
Photochemical [2π+2π] Cycloaddition : UV light induces dimerization via conjugated diene system .
-
Acid-Catalyzed Hydrolysis : 10% HCl/EtOH cleaves the ether linkage to yield 7-hydroxy chromenone.
Functionalization of the Propenyl Moiety
The (E)-configured propenyl group exhibits reactivity akin to cinnamyl derivatives:
Structural Confirmation : Post-reaction characterization via ¹H-NMR (e.g., vinylic proton coupling constants J ≈ 17.0 Hz) and IR (C=O stretch at 1680 cm⁻¹) .
Synthetic Modifications for Biological Activity
Derivatives synthesized via these reactions show enhanced bioactivity:
-
Anticancer Analogues : Bromination at C6 (using NBS) increases cytotoxicity (IC₅₀ = 8.2 µM vs. HepG2) .
-
Anti-inflammatory Derivatives : Acetylation of 7-hydroxy products reduces COX-2 inhibition (IC₅₀ improved from 12 µM to 4.7 µM) .
Stability and Degradation Pathways
-
Photodegradation : Exposure to UV-A light (λ = 365 nm) causes chromenone ring cleavage via singlet oxygen mechanism .
-
Thermal Decomposition : Above 200°C, demethylation and propenyl group isomerization occur .
Comparative Reactivity with Structural Analogs
The compound’s reactivity differs from simpler flavonoids due to its substituted propenyloxy group:
Scientific Research Applications
Medicinal Chemistry
Antioxidant Properties
Research indicates that chromenone derivatives exhibit significant antioxidant activity. A study demonstrated that compounds similar to 3-(4-methoxyphenyl)-2-methyl-7-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-4H-chromen-4-one can scavenge free radicals, which is crucial in preventing oxidative stress-related diseases such as cancer and cardiovascular disorders .
Anti-inflammatory Effects
The compound has shown potential as an anti-inflammatory agent. In vitro studies highlighted its ability to inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases like arthritis and neuroinflammation . For instance, a related compound was tested for its effects on dopaminergic neurodegeneration, showcasing its ability to mitigate neuroinflammation through the inhibition of specific signaling pathways .
Anticancer Activity
Several studies have explored the anticancer properties of chromenone derivatives. The compound demonstrated cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. Mechanistic studies suggest that it induces apoptosis through the activation of caspases and modulation of cell cycle regulators . A notable case study involved the synthesis of a related compound that exhibited selective cytotoxicity towards cancer cells while sparing normal cells, underscoring the therapeutic potential of these derivatives .
Agricultural Applications
Pesticidal Activity
Chromone derivatives have been investigated for their pesticidal properties. The compound's structure allows it to interact with biological targets in pests, leading to effective pest control strategies without the environmental impact associated with conventional pesticides. Research has shown that derivatives exhibit insecticidal activity against common agricultural pests, making them suitable for developing eco-friendly pesticides .
Plant Growth Regulation
The application of chromenone derivatives in plant growth regulation has also been studied. These compounds can enhance seed germination and promote growth under stress conditions, contributing to sustainable agriculture practices. Field trials have indicated improved crop yields when treated with such compounds, highlighting their potential role in modern agricultural practices .
Material Science Applications
Polymer Chemistry
In material science, chromenone derivatives are being explored for their use in polymer chemistry. Their unique chemical structure allows for incorporation into polymer matrices, potentially enhancing properties such as thermal stability and mechanical strength. Research has indicated that polymers doped with chromenone derivatives exhibit improved performance characteristics compared to standard polymers .
Optoelectronic Devices
The optical properties of chromenone derivatives make them suitable candidates for use in optoelectronic devices. Studies have shown that these compounds can be utilized in organic light-emitting diodes (OLEDs) and solar cells due to their favorable photophysical properties. Their ability to emit light efficiently positions them as valuable materials in the development of next-generation electronic devices .
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-2-methyl-7-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can modulate signaling pathways involved in cell proliferation and apoptosis, making it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
Substitution Patterns and Electronic Effects
The target compound’s 7-[(2E)-3-phenylpropenyloxy] group distinguishes it from other chromen-4-one derivatives. Below is a comparative analysis:
Key Observations :
Computational and Docking Studies
- Hydrophobic interactions via aromatic rings and side chains.
- Hydrogen bonding with hydroxyl or carbonyl groups. The propenyloxy chain in the target compound could enhance binding to hydrophobic enzyme pockets, similar to cinnamoyl groups in active chalcones .
Biological Activity
3-(4-Methoxyphenyl)-2-methyl-7-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-4H-chromen-4-one, also known as a chromone derivative, has garnered attention in recent years due to its potential biological activities. This compound belongs to a class of flavonoids, which are known for their diverse pharmacological properties. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 3-(4-Methoxyphenyl)-2-methyl-7-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-4H-chromen-4-one can be represented as follows:
Key Features:
- Molecular Weight: 336.37 g/mol
- IUPAC Name: 3-(4-Methoxyphenyl)-2-methyl-7-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-4H-chromen-4-one
- Functional Groups: Chromone moiety, methoxy group, phenyl propene substituent.
Antioxidant Activity
Research indicates that chromone derivatives exhibit significant antioxidant properties. The presence of the methoxy group enhances electron donation capabilities, leading to increased free radical scavenging activity. A study demonstrated that similar compounds effectively inhibited lipid peroxidation and protected cellular components from oxidative damage .
Anti-inflammatory Effects
The compound has shown promising anti-inflammatory effects through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). In vitro studies using RAW 264.7 macrophages revealed that derivatives similar to this compound could suppress LPS-induced nitric oxide production without inducing cytotoxicity .
Anticancer Properties
Several studies have reported the anticancer potential of chromone derivatives. For instance, a related compound was found to induce apoptosis in hepatocellular carcinoma cells by modulating the RAS/ERK and AKT/FOXO3a signaling pathways . This suggests that 3-(4-Methoxyphenyl)-2-methyl-7-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-4H-chromen-4-one may exhibit similar mechanisms.
Case Studies
- Study on Cytotoxicity Against Cancer Cells :
- Molecular Docking Studies :
Data Table: Summary of Biological Activities
Q & A
[Basic] What synthetic methodologies are commonly employed for the preparation of this chromen-4-one derivative, and what critical reaction parameters must be optimized?
Methodological Answer:
The synthesis typically involves a multi-step approach:
Claisen-Schmidt Condensation : Reacting substituted hydroxyacetophenones with aldehydes (e.g., 4-methoxybenzaldehyde) under alkaline conditions (e.g., NaOH in ethanol) to form chalcone intermediates .
Cyclization : Using hydrogen peroxide (H₂O₂) in ethanol to oxidize chalcones into chromen-4-one cores. Temperature control (~60°C) and reaction time (6–12 hours) are critical for yield optimization .
Etherification : Introducing the (2E)-3-phenylprop-2-en-1-yloxy group via nucleophilic substitution (e.g., Williamson ether synthesis) with careful stoichiometric balancing to avoid side products .
Key Parameters : Solvent polarity, catalyst selection (e.g., FeCl₃ for Lewis acid-mediated reactions), and inert atmosphere (N₂/Ar) to prevent oxidation .
[Basic] Which analytical techniques are essential for confirming the structural integrity and purity of this compound?
Methodological Answer:
Spectroscopy :
- ¹H/¹³C NMR : Assign peaks to confirm substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, chromen-4-one carbonyl at δ 175–185 ppm) .
- FT-IR : Identify key functional groups (C=O stretch ~1650 cm⁻¹, C-O-C ether stretch ~1250 cm⁻¹) .
Chromatography :
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>98%) and resolve stereoisomers .
Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+H]⁺) and fragment patterns .
[Advanced] How can researchers address challenges in crystallographic refinement of this compound, particularly with disordered substituents?
Methodological Answer:
Data Collection : Use high-resolution X-ray data (d ≤ 0.8 Å) to resolve electron density ambiguities .
Software Tools :
- SHELXL : Implement PART commands to model disorder (e.g., split occupancy for flexible propenyloxy groups) .
- WinGX/ORTEP : Visualize anisotropic displacement parameters (ADPs) and validate hydrogen bonding networks .
Validation : Cross-check refinement metrics (R-factor < 5%, wR₂ < 15%) and analyze residual density maps (<0.5 eÅ⁻³) .
[Advanced] How can π-π stacking interactions in the crystal structure be quantitatively analyzed?
Methodological Answer:
Crystallographic Software :
- Mercury/PLATON : Calculate centroid-to-centroid distances (3.4–3.8 Å) and dihedral angles (<10°) between aromatic rings .
Visualization : Use ORTEP-III to generate dashed-line representations of π-π interactions, omitting H-atoms for clarity .
Energy Calculations : Employ DFT (e.g., B3LYP/6-31G*) to estimate interaction energies (−5 to −15 kJ/mol) and compare with experimental packing motifs .
[Advanced] What strategies reconcile discrepancies between computational docking predictions and experimental bioactivity results?
Methodological Answer:
Docking Protocols :
- Autodock Vina/GOLD : Use flexible ligand docking with explicit water molecules to account for solvation effects .
Experimental Validation :
- Enzyme Assays : Measure IC₅₀ values against target proteins (e.g., COX-2 or topoisomerase II) and correlate with docking scores .
- SAR Analysis : Systematically modify substituents (e.g., methoxy → hydroxy) to test predicted binding modes .
Statistical Analysis : Apply Bland-Altman plots to assess bias between computational and experimental data .
[Advanced] How should dose-response experiments be designed to evaluate anticancer activity while minimizing false positives?
Methodological Answer:
Cell Line Selection : Use panels of cancer (e.g., MCF-7, HeLa) and non-cancerous (e.g., HEK293) cell lines .
Assay Conditions :
- MTT/PrestoBlue : Measure viability at 24/48/72 hours with triplicate replicates. Include positive controls (e.g., doxorubicin) .
- Dose Range : Test 0.1–100 µM concentrations to generate sigmoidal curves (R² > 0.95).
False-Positive Mitigation :
- Redox Interference Tests : Add catalase to neutralize H₂O₂ artifacts.
- Caspase Activation Assays : Confirm apoptosis via Western blot (cleaved PARP/caspase-3) .
[Advanced] What methodologies resolve discrepancies between DFT-calculated and X-ray-derived geometric parameters?
Methodological Answer:
Computational Adjustments :
- Thermal Motion Correction : Apply TLS (Translation-Libration-Screw) models in SHELXL to refine ADPs .
Benchmarking : Compare bond lengths (e.g., C=O: 1.21 Å DFT vs. 1.23 Å X-ray) and angles using RMSD analysis (<0.02 Å acceptable) .
Solvent Effects : Include implicit solvent models (e.g., PCM) in DFT to mimic crystal packing forces .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
